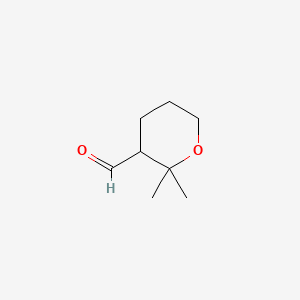
3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of an epoxy group, two methoxy groups, and a fused furobenzofuran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furobenzofuran ring system, introduction of the epoxy group, and methoxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs with specific biological activities.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN involves its interaction with specific molecular targets and pathways. The epoxy group and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can modulate enzyme activity, interact with cellular receptors, and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN: Lacks the dihydro component, resulting in different chemical properties and reactivity.
3A,8A-DIHYDRO-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN:
Uniqueness
3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN stands out due to the presence of both the epoxy and methoxy groups, which confer unique chemical properties and reactivity. These features make it a versatile compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
135105-90-7 |
|---|---|
Molekularformel |
C12H10O5 |
Molekulargewicht |
234.207 |
InChI |
InChI=1S/C12H10O5/c1-13-5-3-6(14-2)8-7(4-5)15-11-9(8)10-12(16-10)17-11/h3-4,9,11H,1-2H3 |
InChI-Schlüssel |
ALCPFSFVEWTFSH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C3C(OC2=C1)OC4=C3O4)OC |
Synonyme |
3A,8A-DIHYDRO-2,3-EPOXY-4,6-DIMETHOXYFURO(2,3-B)BENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)




